![molecular formula C25H31F3O5S B8038149 Fluticasone propiponate](/img/structure/B8038149.png)
Fluticasone propiponate
Übersicht
Beschreibung
Fluticasone propiponate is a useful research compound. Its molecular formula is C25H31F3O5S and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Treatment of Allergic Rhinitis and Asthma : FP is effective for seasonal and allergic perennial rhinitis and asthma. It reduces symptoms like mucosal edema, eosinophilia, and promotes eosinophil apoptosis. FP shows greater clinical potency compared to other inhaled corticosteroids like beclomethasone dipropionate and budesonide, without increasing systemic effects, suggesting a higher therapeutic index (Fuller, Johnson & Bye, 1995).
Pharmacological Studies : Vibrational spectroscopic studies of FP provide insights into its molecular structure, aiding in process monitoring and pharmaceutical applications (Ali, Edwards, Kendrick & Scowen, 2009).
Analytical Method Development : A developed HPLC method for detecting and quantifying FP in inhalation particles demonstrates its analytical applications, especially in pharmaceutical quality control (Sá Couto, Cardoso & Cabral-Marques, 2014).
Pharmacokinetic Research : Studies on the pharmacokinetics of intravenous FP in healthy subjects provide critical data for understanding its systemic behavior, essential for developing effective dosing regimens (Mackie, Ventresca, Fuller & Bye, 2003).
Pediatric Asthma Treatment : Clinical trials in children with asthma demonstrate the effectiveness and safety of FP, showing significant improvements in lung function and symptoms with minimal adverse effects (MacKenzie, Weinberg, Tabachnik, Taylor, Havnen, Crescenzi & on behalf of the Bild Study group, 1993).
Impact on Human Pharmacology : FP has no demonstrable systemic side-effects when given by oral or intranasal routes, highlighting its safety profile and unique features compared to other glucocorticoids (Harding, 1990).
Safety and Efficacy in Asthma Treatment : FP administered via different inhalation devices shows significant improvements in asthma management, with similar efficacy and safety profiles across devices (Galant, van Bavel, Finn, Gross, Pleskow, Brown, Hamedani & Harding, 1999).
Seasonal Allergic Rhinitis Treatment : FP at different doses significantly reduces symptoms of seasonal allergic rhinitis, with improvements in nasal airflow and symptom scores (Meltzer, Orgel, Bronsky, Furukawa, Grossman, Laforce, Lemanske, Paull, Pearlman & Ratner, 1990).
Quality of Life Improvement in Asthma Patients : FP improves quality of life in asthma patients requiring oral corticosteroids, showing significant improvements in physical functioning and general health (Okamoto, Noonan, deBoisblanc, Kellerman, 1996).
Comprehensive Pharmacodynamic and Pharmacokinetic Review : FP is an androstane carbothioate glucocorticosteroid with high topical anti-inflammatory potency and low systemic absorption, making it suitable for long-term asthma management (Holliday, Faulds & Sorkin, 1994).
Eigenschaften
IUPAC Name |
[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16?,18+,19+,22+,23+,24+,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTYOKRWGGJOA-ZHLGSTKJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.